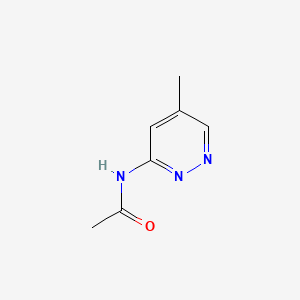
4-(1-carbaMoylcyclopropyl)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Carbamoylcyclopropyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenyl ring substituted with a boronic acid group and a carbamoylcyclopropyl group, making it a unique and valuable reagent in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-carbamoylcyclopropyl)phenylboronic acid typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid reagent.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced via amidation reactions, where an amine reacts with a carboxylic acid derivative.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through borylation reactions, such as the Miyaura borylation, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(1-Carbamoylcyclopropyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as nitrating agents, halogenating agents, and sulfonating agents.
Major Products Formed
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
科学研究应用
4-(1-Carbamoylcyclopropyl)phenylboronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or drug delivery agents.
Industry: Utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 4-(1-carbamoylcyclopropyl)phenylboronic acid involves its interaction with various molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and separation applications. The carbamoyl group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity.
相似化合物的比较
Similar Compounds
4-(1-Carboxycyclopropyl)phenylboronic acid: Similar structure but with a carboxyl group instead of a carbamoyl group.
4-(trans-2-Carboxyvinyl)phenylboronic acid: Features a carboxyvinyl group instead of a carbamoylcyclopropyl group.
4-Formylphenylboronic acid: Contains a formyl group instead of a carbamoylcyclopropyl group.
Uniqueness
4-(1-Carbamoylcyclopropyl)phenylboronic acid is unique due to the presence of both a carbamoyl group and a cyclopropyl group, which impart distinct reactivity and properties compared to other boronic acids. This combination of functional groups makes it a valuable reagent in various chemical and biological applications.
属性
CAS 编号 |
1228183-00-3 |
|---|---|
分子式 |
C10H12BNO3 |
分子量 |
205.02 |
IUPAC 名称 |
[4-(1-carbamoylcyclopropyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO3/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4,14-15H,5-6H2,(H2,12,13) |
InChI 键 |
VZEFNGNTEMKXDH-UHFFFAOYSA-N |
SMILES |
B(C1=CC=C(C=C1)C2(CC2)C(=O)N)(O)O |
同义词 |
4-(1-carbaMoylcyclopropyl)phenylboronic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
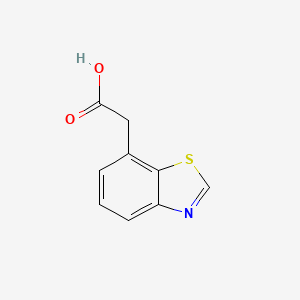
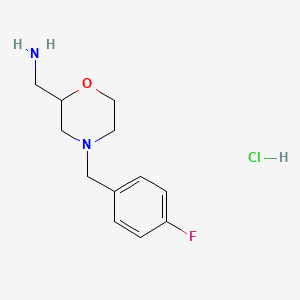
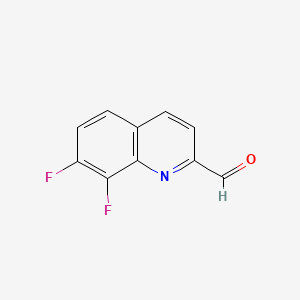

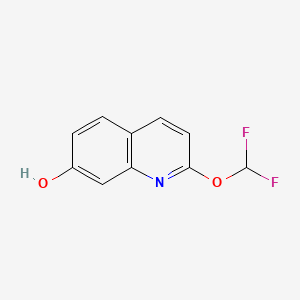
![4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B580587.png)
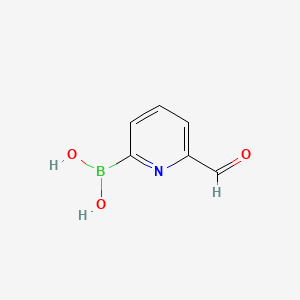

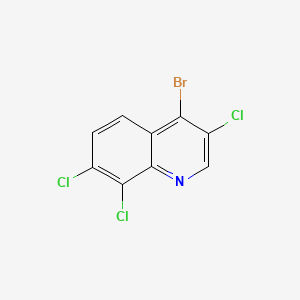
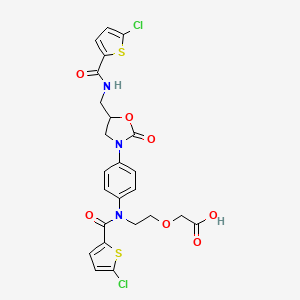
![(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one](/img/structure/B580595.png)
![(3'-Nitro-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B580596.png)
